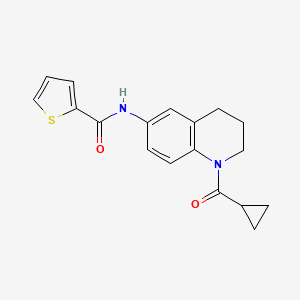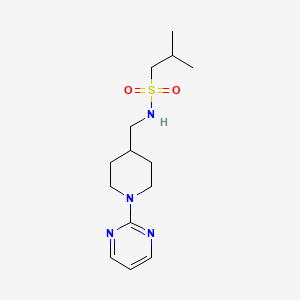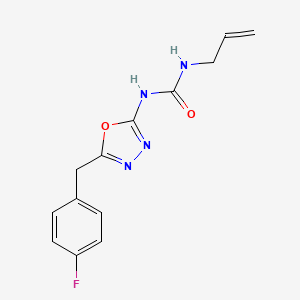![molecular formula C24H21N3O2S2 B2416664 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291844-27-3](/img/structure/B2416664.png)
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is an intriguing chemical compound notable for its complex structure and potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a fused bicyclic ring system incorporating both sulfur and nitrogen atoms. It is often studied for its potential therapeutic uses due to its unique structural components, which might contribute to diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, a multi-step synthetic route is typically employed
Commonly, the synthesis may start with the preparation of 3,4-dihydroquinoline intermediates through cyclization reactions, such as Pictet-Spengler or Bischler-Napieralski reactions. These intermediates are then subjected to nucleophilic substitution reactions to attach the 2-oxoethylsulfanyl group. The final step generally involves the formation of the thieno[3,2-d]pyrimidin-4(3H)-one system under conditions that promote cyclization and ring-closure, such as heating in the presence of sulfur or related reagents.
Industrial Production Methods: Scaling up this synthesis for industrial production requires optimization of reaction conditions, solvents, and catalysts to ensure high yields and purity. Continuous flow chemistry may be utilized to enhance reaction efficiency and reproducibility on a larger scale. Catalysts like palladium or copper may be employed to facilitate key steps in the synthesis, and purification techniques such as recrystallization or chromatography are essential to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions: 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, depending on the reagents and conditions employed.
Reduction: It can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitutions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Oxidation can be achieved using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid. Reduction typically involves reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions might use electrophiles or nucleophiles, depending on the desired modification, in the presence of catalysts like palladium on carbon or copper(I) iodide.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is studied for its unique electronic and steric properties, which make it a valuable scaffold for designing new molecules with potential catalytic activities or as ligands in coordination chemistry.
Biology: In biology, the compound's structure suggests it may interact with various biological targets, making it a candidate for developing new bioactive molecules. Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent by evaluating its effects on different cell lines and pathogens.
Medicine: In medicine, it holds promise for drug development due to its potential pharmacological activities. Its unique structure could lead to the discovery of new therapeutic agents that target specific pathways or proteins involved in diseases.
Industry: In industry, this compound could find applications in material science or as a precursor for synthesizing more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action for 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The compound's sulfanyl and quinoline moieties could enable it to bind to active sites on proteins, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison: Compared to other compounds with thieno[3,2-d]pyrimidin-4(3H)-one cores, 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of a quinoline ring and a sulfanyl group. This combination imparts distinct electronic properties and biological activities that may not be present in simpler analogs.
Similar Compounds: Similar compounds include:
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives with various substituents.
Quinoline-based compounds with different functional groups.
Sulfanyl-containing heterocycles.
These compounds may share some structural features but differ in their overall properties and applications.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-16-7-2-4-10-19(16)27-23(29)22-18(12-14-30-22)25-24(27)31-15-21(28)26-13-6-9-17-8-3-5-11-20(17)26/h2-5,7-8,10-12,14H,6,9,13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFMABQJTIULRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)

![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)
![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)


![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)

![4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2416596.png)

![phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2416598.png)


